2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid
Overview
Description
“2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid” is a heterocyclic organic compound . It is used for research and development purposes . The molecular formula of this compound is C10H12O5S and it has a molecular weight of 244.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methoxycarbonyl group attached to the 4th carbon of a phenyl ring, which is further attached to an ethanesulfonic acid group . The canonical SMILES representation of this compound is COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.27 and a molecular formula of C10H12O5S . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Environmental Analysis
- Detection of Alachlor Metabolites in Water: A method was developed using high-performance liquid chromatography for analyzing a major soil metabolite of alachlor, which includes 2-[2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoethanesulfonic acid, in groundwater and surface water. This showcases the compound's role in environmental monitoring and pollution assessment (Macomber et al., 1992).
Chemical Synthesis and Transformations
- Formation of Heterocyclic Compounds: A study highlighted the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This indicates its utility in synthesizing complex organic structures (Ukrainets et al., 2014).
- Conformational Studies in Organic Molecules: Research involving the conformational distribution of PhCH2CH(CH3)COOR and CH3CH2CH(Ph)COOR, where R = H, CH3, includes discussions about methoxycarbonyl groups. This kind of study is crucial for understanding molecular behavior in organic synthesis (Spassov & Stefanova, 1979).
Electrochemistry
- Electroreduction Studies: An investigation into the electroreduction of various substituents on a pyridine ring, including methoxycarbonyl, in aqueous sulfuric acid, offers insights into electrochemical behaviors that are significant in both academic and industrial chemistry (Nonaka et al., 1981).
Catalysis
- Catalysis in Alcohol Oxidation: Sulfonated Schiff base copper(II) complexes were studied as efficient and selective catalysts in alcohol oxidation, with reactions involving compounds like 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid. These findings are pertinent in the development of novel catalysts for industrial processes (Hazra et al., 2015).
Nanotechnology
- Development of Hybrid Nanomaterials: Research on the immobilization of (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol onto multiwalled carbon nanotubes through covalent linkage demonstrates the compound's role in the creation of new nanomaterials. Such materials have potential applications in various fields, including catalysis and material science (Monteiro et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-15-10(11)9-4-2-8(3-5-9)6-7-16(12,13)14/h2-5H,6-7H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCNJEQIFKJGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676551 | |
Record name | 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756469-30-4 | |
Record name | 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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